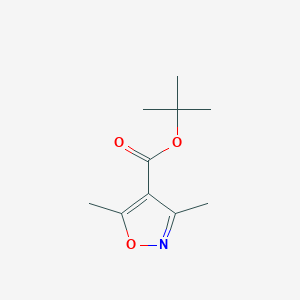
3-(3-Pyridinyl)-propanoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyridinyl)-propanoic acid tert-butyl ester, also known as 3-PPA-TBE, is an organic compound commonly used in scientific research. It is a tert-butyl ester of 3-(3-pyridinyl)-propanoic acid, a derivative of pyridine with a carboxylic acid group. 3-PPA-TBE is a versatile compound with applications in a variety of scientific fields, including biochemistry, pharmacology, and molecular biology.
Scientific Research Applications
3-(3-Pyridinyl)-propanoic acid tert-butyl ester is an important compound in scientific research, with applications in a variety of fields. In biochemistry, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In molecular biology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme DNA polymerase, which is involved in the replication of DNA.
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is dependent on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in the accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine leads to an increased response of the post-synaptic neuron. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it inhibits the enzyme’s activity, resulting in the decreased production of prostaglandins. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it inhibits the enzyme’s activity, resulting in the decreased replication of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester depend on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it can lead to an increased response of the post-synaptic neuron, resulting in increased muscle contraction and increased alertness. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it can lead to decreased production of prostaglandins, resulting in decreased inflammation and decreased pain. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it can lead to decreased replication of DNA, resulting in decreased cell growth and decreased cell division.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Pyridinyl)-propanoic acid tert-butyl ester in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are some limitations to its use in lab experiments. For example, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester can be toxic if not handled properly, and it can be difficult to obtain in large quantities. Additionally, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is not always stable in solution, and it can be difficult to store for long periods of time.
Future Directions
The future directions for 3-(3-Pyridinyl)-propanoic acid tert-butyl ester research include exploring its potential applications in other scientific fields, such as organic chemistry and biotechnology. Additionally, further research could be done to improve the synthesis of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, as well as its stability in solution and storage. Finally, further research could be done to explore the potential therapeutic applications of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, such as its potential to treat neurological disorders, pain, and inflammation.
Synthesis Methods
3-(3-Pyridinyl)-propanoic acid tert-butyl ester can be synthesized through a simple two-step procedure. First, 3-(3-pyridinyl)-propanoic acid is reacted with tert-butyl alcohol to form the tert-butyl ester. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The second step involves the hydrolysis of the tert-butyl ester to form the desired 3-(3-Pyridinyl)-propanoic acid tert-butyl ester. This reaction is typically carried out in the presence of an alkaline solution, such as sodium hydroxide.
properties
IUPAC Name |
tert-butyl 3-pyridin-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDNVUYQNXARMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



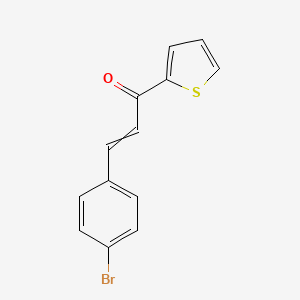


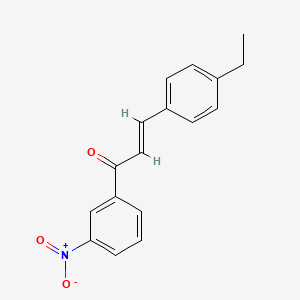
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
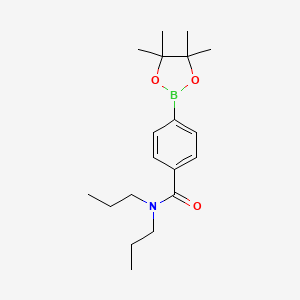
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
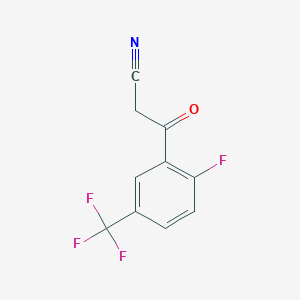
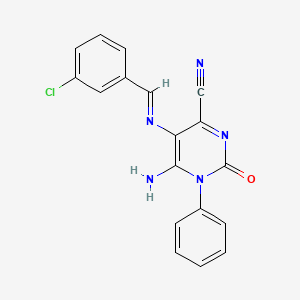

![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)
